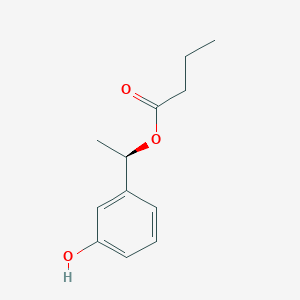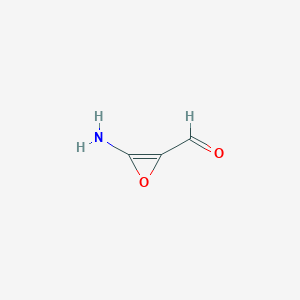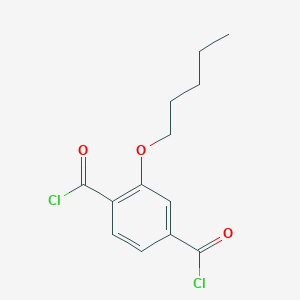
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C14H16Cl2O3 It is a derivative of benzene-1,4-dicarbonyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride typically involves the reaction of benzene-1,4-dicarbonyl dichloride with pentyloxy compounds under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzene-1,4-dicarbonyl dichloride reacts with pentanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and performance materials.
Mechanism of Action
The mechanism of action of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride involves its reactivity towards nucleophiles due to the presence of acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. The pentyloxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarbonyl dichloride: The parent compound without the pentyloxy group.
Terephthaloyl chloride: Another derivative of benzene-1,4-dicarbonyl dichloride used in the production of polymers like Kevlar.
Isophthaloyl chloride: An isomer of terephthaloyl chloride with similar reactivity.
Uniqueness
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is unique due to the presence of the pentyloxy group, which can enhance its solubility and reactivity compared to its parent compound. This makes it a valuable intermediate in the synthesis of specialized materials and chemicals.
Properties
CAS No. |
193150-89-9 |
|---|---|
Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-pentoxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-4-7-18-11-8-9(12(14)16)5-6-10(11)13(15)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
OAIJRZCPEMQVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
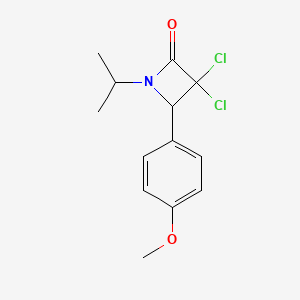
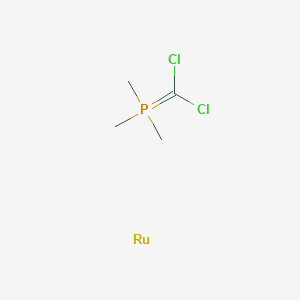
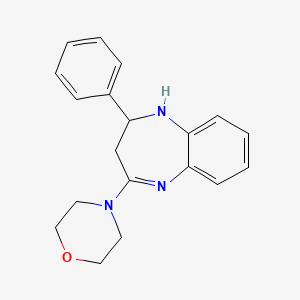
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
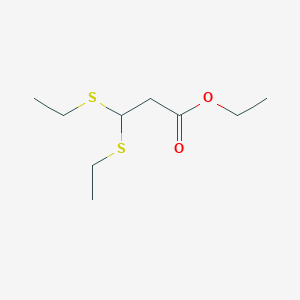
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
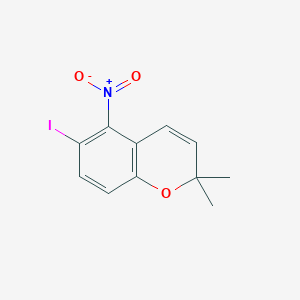
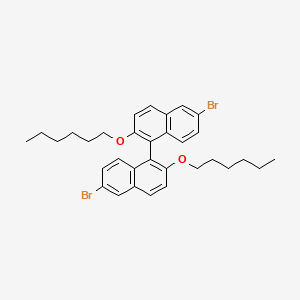
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
